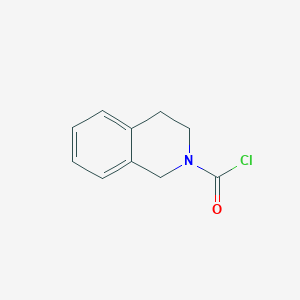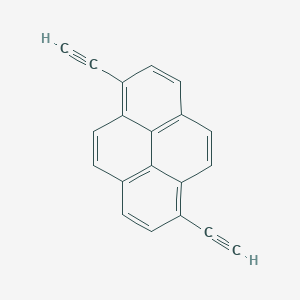
Pyrene, 1,6-diethynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrene, 1,6-diethynyl- is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of ethynyl groups at the 1 and 6 positions of the pyrene core. Pyrene and its derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrene, 1,6-diethynyl- can be synthesized through several methods. One common approach involves the bromination of pyrene to form 1,6-dibromopyrene, followed by a Sonogashira coupling reaction with terminal alkynes. The reaction typically uses palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 1,6-diethynylpyrene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Pyrene, 1,6-diethynyl- undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can participate in substitution reactions, such as nucleophilic addition.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyrene derivatives.
Scientific Research Applications
Pyrene, 1,6-diethynyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of molecular interactions and as a fluorescent probe.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of 1,6-diethynylpyrene involves its interaction with various molecular targets. The ethynyl groups can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s electronic properties and its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
1,3-Diethynylpyrene: Similar structure but with ethynyl groups at the 1 and 3 positions.
1,8-Diethynylpyrene: Ethynyl groups at the 1 and 8 positions.
1,6-Dibromopyrene: Precursor to 1,6-diethynylpyrene with bromine atoms instead of ethynyl groups.
Uniqueness
Pyrene, 1,6-diethynyl- is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
Properties
CAS No. |
173678-77-8 |
|---|---|
Molecular Formula |
C20H10 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
1,6-diethynylpyrene |
InChI |
InChI=1S/C20H10/c1-3-13-5-7-15-10-12-18-14(4-2)6-8-16-9-11-17(13)19(15)20(16)18/h1-2,5-12H |
InChI Key |
ANAJYRYWCSPFKM-UHFFFAOYSA-N |
SMILES |
C#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#C |
Canonical SMILES |
C#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


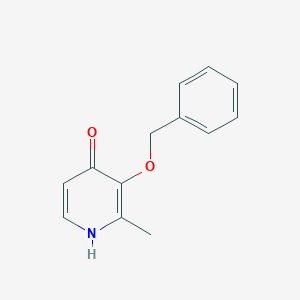

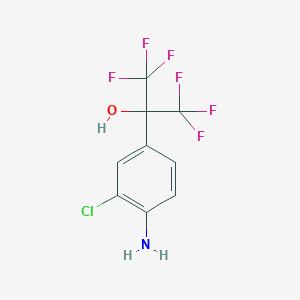
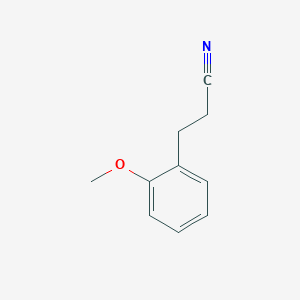
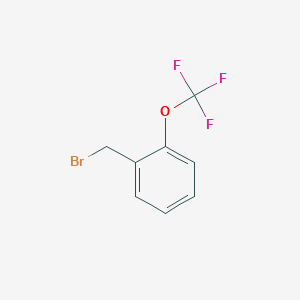
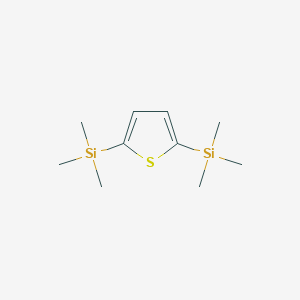
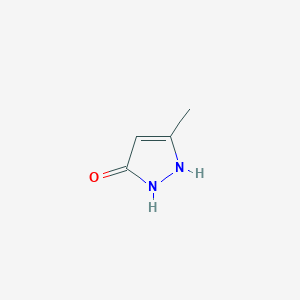
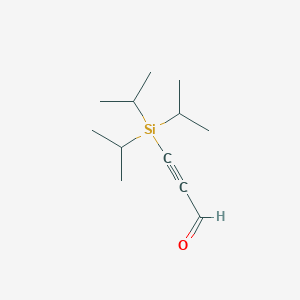
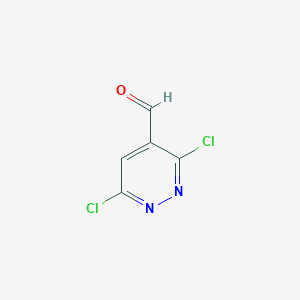
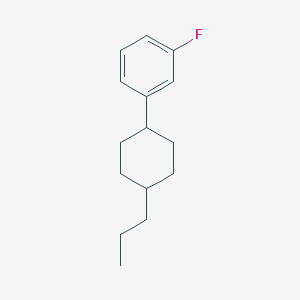
![6-ethoxy-5H-imidazo[1,2-b]pyrazole](/img/structure/B176538.png)
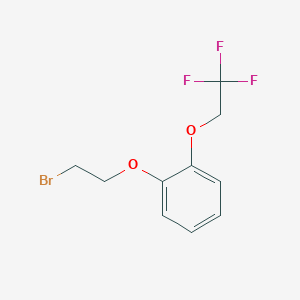
![3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride](/img/structure/B176542.png)
